Cas no 2138398-44-2 (2,2-Difluoro-3-(furan-3-yl)propanoic acid)
2,2-Difluoro-3-(furan-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-789337
- 2138398-44-2
- 2,2-difluoro-3-(furan-3-yl)propanoic acid
- 2,2-Difluoro-3-(furan-3-yl)propanoic acid
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- Inchi: 1S/C7H6F2O3/c8-7(9,6(10)11)3-5-1-2-12-4-5/h1-2,4H,3H2,(H,10,11)
- InChI Key: QYKVROIRJWNSCM-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CC1=COC=C1)F
Computed Properties
- Exact Mass: 176.02850037g/mol
- Monoisotopic Mass: 176.02850037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.4Ų
2,2-Difluoro-3-(furan-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-789337-1.0g |
2,2-difluoro-3-(furan-3-yl)propanoic acid |
2138398-44-2 | 95% | 1.0g |
$1272.0 | 2024-05-22 | |
| Enamine | EN300-789337-0.05g |
2,2-difluoro-3-(furan-3-yl)propanoic acid |
2138398-44-2 | 95% | 0.05g |
$1068.0 | 2024-05-22 | |
| Enamine | EN300-789337-0.1g |
2,2-difluoro-3-(furan-3-yl)propanoic acid |
2138398-44-2 | 95% | 0.1g |
$1119.0 | 2024-05-22 | |
| Enamine | EN300-789337-0.25g |
2,2-difluoro-3-(furan-3-yl)propanoic acid |
2138398-44-2 | 95% | 0.25g |
$1170.0 | 2024-05-22 | |
| Enamine | EN300-789337-0.5g |
2,2-difluoro-3-(furan-3-yl)propanoic acid |
2138398-44-2 | 95% | 0.5g |
$1221.0 | 2024-05-22 | |
| Enamine | EN300-789337-2.5g |
2,2-difluoro-3-(furan-3-yl)propanoic acid |
2138398-44-2 | 95% | 2.5g |
$2492.0 | 2024-05-22 | |
| Enamine | EN300-789337-5.0g |
2,2-difluoro-3-(furan-3-yl)propanoic acid |
2138398-44-2 | 95% | 5.0g |
$3687.0 | 2024-05-22 | |
| Enamine | EN300-789337-10.0g |
2,2-difluoro-3-(furan-3-yl)propanoic acid |
2138398-44-2 | 95% | 10.0g |
$5467.0 | 2024-05-22 |
2,2-Difluoro-3-(furan-3-yl)propanoic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2,2-Difluoro-3-(furan-3-yl)propanoic acid
Research Brief on 2,2-Difluoro-3-(furan-3-yl)propanoic acid (CAS: 2138398-44-2): Recent Advances and Applications
In recent years, the compound 2,2-Difluoro-3-(furan-3-yl)propanoic acid (CAS: 2138398-44-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated furan derivative exhibits unique physicochemical properties, making it a promising candidate for various applications, including drug discovery, agrochemical development, and material science. The presence of both fluorine atoms and a furan ring in its structure contributes to its enhanced metabolic stability, bioavailability, and binding affinity to biological targets. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the synthetic versatility of 2,2-Difluoro-3-(furan-3-yl)propanoic acid. A 2023 publication in the Journal of Medicinal Chemistry described an optimized synthetic route that improves yield and purity while reducing the environmental impact of the process. The method involves a palladium-catalyzed coupling reaction followed by fluorination, offering a scalable solution for industrial production. Researchers have also explored its use as a building block for more complex molecules, leveraging its reactive carboxyl group and the electron-rich furan ring for further functionalization.
From a biological perspective, 2,2-Difluoro-3-(furan-3-yl)propanoic acid has shown promising activity in preclinical studies. A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated its inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its fluorinated structure has been linked to improved pharmacokinetic properties, such as increased membrane permeability and resistance to enzymatic degradation, which are critical for drug development.
In the agrochemical sector, this compound has been investigated for its herbicidal and fungicidal properties. A 2024 report by a leading agrochemical company revealed that derivatives of 2,2-Difluoro-3-(furan-3-yl)propanoic acid exhibit selective toxicity against weed species while being safe for crops, positioning it as a potential next-generation herbicide. The furan moiety is believed to play a key role in its mode of action, interacting with plant-specific metabolic pathways.
Despite these advancements, challenges remain in the widespread adoption of 2,2-Difluoro-3-(furan-3-yl)propanoic acid. Regulatory hurdles, particularly concerning the environmental impact of fluorinated compounds, must be addressed. Furthermore, more extensive toxicological studies are needed to ensure its safety for human and environmental health. Ongoing research is focused on optimizing its properties and expanding its applications, with several patents filed in the past year covering novel derivatives and formulations.
In conclusion, 2,2-Difluoro-3-(furan-3-yl)propanoic acid (CAS: 2138398-44-2) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a compelling subject for further investigation. As synthetic methods improve and its mechanisms of action are further elucidated, this compound is poised to play a significant role in the development of new therapeutics and agrochemicals. Future research should focus on addressing the remaining challenges and exploring its full potential in various applications.
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